molecular formula C10H12BrNO B1285109 N-(2-bromobenzyl)propanamide CAS No. 915921-40-3

N-(2-bromobenzyl)propanamide

Cat. No. B1285109
CAS RN: 915921-40-3
M. Wt: 242.11 g/mol
InChI Key: YGXLEXDBURIQHW-UHFFFAOYSA-N
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Description

“N-(2-bromobenzyl)propanamide” is an organic compound with the empirical formula C9H10BrNO . It has a molecular weight of 228.09 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N-(2-bromobenzyl)propanamide” consists of a propanamide backbone with a bromobenzyl group attached to the nitrogen atom . The presence of the bromine atom and the amide functional group may influence the compound’s reactivity and physical properties.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(2-bromobenzyl)propanamide serves as a precursor for the synthesis of potential therapeutic agents. It can be transformed into amide derivatives that exhibit anti-inflammatory and analgesic properties . These derivatives are being explored as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Prodrug Development

The compound’s structure is amenable to modifications that can enhance the pharmacokinetic properties of drugs. By attaching N-(2-bromobenzyl)propanamide to active pharmaceutical ingredients, researchers can create prodrugs that improve drug solubility, absorption, and distribution within the body .

Chemical Stability Studies

N-(2-bromobenzyl)propanamide: derivatives are studied for their chemical stability under various conditions. This is crucial for developing drugs that are stable in different environments, such as gastric acid or plasma. Stability studies ensure that a drug remains effective until it reaches its target site within the body .

Pharmacological Research

This compound is used in pharmacological research to study the metabolism and breakdown of drug candidates. It helps in understanding how drugs are processed in the liver and how they can be designed to resist metabolic degradation, thereby extending their therapeutic effect .

Future Directions

While specific future directions for “N-(2-bromobenzyl)propanamide” were not found in the search results, there is ongoing research exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 . This suggests that modifications of the propanamide structure, such as “N-(2-bromobenzyl)propanamide”, could have potential applications in medicinal chemistry.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLEXDBURIQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589296
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)propanamide

CAS RN

915921-40-3
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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